1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol
Description
1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol is a substituted phenylethanol derivative characterized by a phenyl ring with two distinct substituents: an isopentyloxy group (-O-(CH₂)₂CH(CH₃)₂) at the 3-position and a methoxy group (-OCH₃) at the 4-position, linked to an ethanol moiety (-CH₂CH₂OH).
Properties
IUPAC Name |
1-[4-methoxy-3-(3-methylbutoxy)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-10(2)7-8-17-14-9-12(11(3)15)5-6-13(14)16-4/h5-6,9-11,15H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTAEDPDKHCDHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=C1)C(C)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol typically starts from commercially available phenol derivatives. A common approach involves the alkylation of 4-methoxyphenol with isopentyl bromide under basic conditions to yield 3-(isopentyloxy)-4-methoxyphenol. This intermediate can be further treated with ethylmagnesium bromide (Grignard reagent) to introduce the ethanol group.
Reaction Conditions:
Alkylation: Basic conditions, typically using potassium carbonate in a suitable solvent like dimethylformamide (DMF)
Grignard reaction: Ethylmagnesium bromide in diethyl ether
Industrial Production Methods
Industrial production leverages large-scale reactors, optimized temperatures, and continuous flow systems to maximize yield and efficiency. Reagents are often introduced in a controlled manner to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol can undergo several types of chemical reactions:
Oxidation: Can be oxidized to the corresponding ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The alcohol group can be reduced using lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and isopentyloxy groups are susceptible to nucleophilic substitution under specific conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane or potassium permanganate in aqueous solution
Reduction: LiAlH4 in ether solvents
Substitution: Sodium hydride (NaH) in DMF
Major Products Formed
Oxidation: Corresponding ketone or aldehyde
Reduction: Simplified alcohols with one or more groups reduced
Substitution: New compounds with replaced substituents
Scientific Research Applications
1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol has found several applications across diverse fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in cellular studies.
Medicine: Explored for its pharmacological properties, including possible anti-inflammatory and analgesic effects.
Industry: Utilized in the manufacture of specialty chemicals and potentially as a precursor in the synthesis of performance materials.
Mechanism of Action
The compound’s effects arise from its ability to interact with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in metabolic pathways
Pathways Involved: Inhibition of specific enzymes, leading to altered biochemical pathways and therapeutic effects
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs differ primarily in substituent type, position, and functional groups on the phenyl ring. Key examples include:
Pharmacological Activity Comparison
- Antioxidant Activity: Chalcone derivatives with methoxy and hydroxyl groups, such as (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, exhibit IC₅₀ values < 10 μM in radical scavenging assays, attributed to resonance stabilization of phenolic radicals .
- Anti-inflammatory Activity: Piperazine-substituted chalcones (IC₅₀: 4.35–70.79 μM) demonstrate that meta-substitutions (e.g., iodine) reduce potency, while para-methoxy groups enhance activity . The isopentyloxy group in 1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol may sterically hinder receptor interactions compared to smaller substituents.
- Antimicrobial Activity: Thiosemicarbazones derived from 1-(4-methoxyphenyl)ethanone show moderate antimicrobial effects (MIC: 16–64 μg/mL), suggesting that the ethanol group in the target compound could modulate bioavailability .
Physicochemical Properties
- Solubility: The isopentyloxy group increases lipophilicity (logP ≈ 3.5 predicted) compared to 1-(4-Hydroxy-3-methoxyphenyl)ethanol (logP ≈ 1.8) .
- Stability : Ether linkages (e.g., isopentyloxy) are hydrolytically stable under physiological conditions, unlike ester-containing analogs .
Biological Activity
1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol is a phenolic compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C14H20O3
- Molecular Weight : 236.31 g/mol
The structure consists of a methoxy group and an isopentyloxy substituent attached to a phenyl ethanol backbone, which may influence its biological properties.
Antioxidant Activity
Several studies have indicated that phenolic compounds exhibit significant antioxidant properties. The presence of the methoxy group in this compound is believed to enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Study Findings : In vitro assays demonstrated that this compound effectively reduced the levels of reactive oxygen species (ROS) in cultured cells, suggesting its potential role as a protective agent against oxidative damage.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, particularly in models of chronic inflammation such as inflammatory bowel disease (IBD).
- Case Study : A study involving rats with TNBS-induced colitis showed that administration of the compound significantly reduced inflammatory markers and improved recovery rates of colon weight and overall health parameters .
Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE).
- Inhibition Studies : The compound exhibited notable AChE inhibitory activity, with IC50 values indicating potency comparable to established inhibitors. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The methoxy group enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.
- Anti-inflammatory Mechanism : It modulates cytokine production and inhibits pathways associated with inflammation, such as NF-kB signaling.
- Enzyme Inhibition Mechanism : The structural configuration allows for effective binding to the active site of AChE, preventing acetylcholine breakdown and enhancing cholinergic signaling.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
